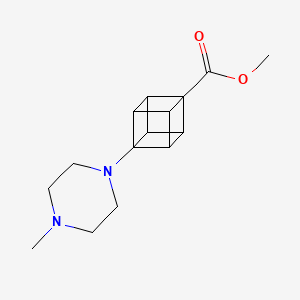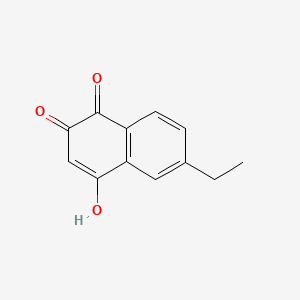![molecular formula C9H9NO B589190 2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine CAS No. 132356-15-1](/img/structure/B589190.png)
2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine is a chemical compound characterized by the presence of a vinyl group and an oxirane ring attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and vinyl-containing compounds.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides or other oxygen-containing derivatives, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a probe for investigating enzyme mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine include:
2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine: A stereoisomer with different spatial arrangement of atoms.
2-(3-Vinyl-2-oxiranyl)pyridine: A compound with a similar structure but different stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Propriétés
Numéro CAS |
132356-15-1 |
|---|---|
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.177 |
Nom IUPAC |
2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-8-9(11-8)7-5-3-4-6-10-7/h2-6,8-9H,1H2/t8-,9-/m1/s1 |
Clé InChI |
KQZCYCFEWMAJBR-RKDXNWHRSA-N |
SMILES |
C=CC1C(O1)C2=CC=CC=N2 |
Synonymes |
Pyridine, 2-(3-ethenyloxiranyl)-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenz[a,h]anthracene-d14](/img/structure/B589107.png)









